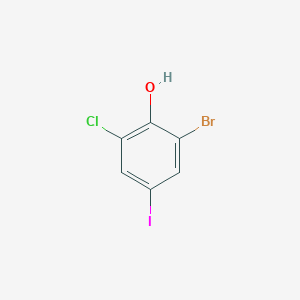

2-Bromo-6-chloro-4-iodophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrClIO |

|---|---|

Molecular Weight |

333.35 g/mol |

IUPAC Name |

2-bromo-6-chloro-4-iodophenol |

InChI |

InChI=1S/C6H3BrClIO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H |

InChI Key |

YPFLSUFEUOXPAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Chloro 4 Iodophenol

Regioselective Halogenation Strategies

Directing the installation of different halogen atoms at specific positions on a phenol (B47542) ring is a significant challenge due to the activating nature of the hydroxyl group, which can lead to mixtures of isomers and over-halogenation. scientificupdate.comlibretexts.org To overcome this, several regioselective strategies have been developed.

Catalyst-Controlled Electrophilic Halogenation of Phenols

The inherent regioselectivity of electrophilic halogenation of phenols typically favors the para-position. nsf.govacs.org However, catalyst-controlled methods can overcome or enhance this natural preference. acs.org For instance, Lewis basic selenoether catalysts have been shown to be highly efficient for the ortho-selective electrophilic chlorination of phenols. nsf.govacs.org These catalysts can achieve ortho/para selectivity ratios of over 20:1, a significant deviation from the innate 1:4 ratio. acs.orgresearchgate.net

Similarly, organocatalysts like Nagasawa's bis-thiourea can direct the chlorination of phenols to the ortho position, a feat not easily achievable through standard electrophilic chlorination methods. acs.orgresearchgate.net Conversely, a phosphine (B1218219) sulfide (B99878) derived from BINAP can be used to augment the inherent para-selectivity. acs.orgresearchgate.net The choice of catalyst is therefore crucial in directing the halogenation to the desired position.

Table 1: Examples of Catalyst-Controlled Halogenation of Phenols

| Catalyst Type | Halogenating Agent | Selectivity | Reference |

| Lewis Basic Selenoether | N-Chlorosuccinimide (NCS) | >20:1 ortho/para | acs.orgresearchgate.net |

| Nagasawa's bis-thiourea | N-Chlorosuccinimide (NCS) | High ortho-selectivity | acs.orgresearchgate.net |

| BINAP-derived phosphine sulfide | Not specified | Enhanced para-selectivity | acs.orgresearchgate.net |

| Ammonium Salt | 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | High ortho-selectivity | scientificupdate.com |

Directed Ortho-Metalation and Transition-Metal Catalysis in Polyhalogenated Phenol Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca This technique involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then react with an electrophile to introduce a substituent at the ortho position. The hydroxyl group of a phenol can act as a DMG, although it often requires protection.

Transition-metal catalysis also plays a crucial role in the synthesis of polyhalogenated phenols. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to form carbon-carbon bonds, but transition metals can also catalyze C-X (X = halogen) bond formation. researchgate.netnih.gov These methods offer high atom- and step-economy for introducing halogens at specific positions, including the ortho-halogenation of anilines and phenols. sci-hub.se

Electrophilic Bromination and Chlorination with Oxidizing Reagents

Electrophilic bromination and chlorination of phenols can be achieved using various reagents and reaction conditions. The reaction of phenol with bromine water, for instance, readily produces 2,4,6-tribromophenol. byjus.com For more controlled monohalogenation, milder conditions are necessary.

The combination of iodine(III) reagents with aluminum salts has proven to be an effective system for the electrophilic bromination and chlorination of electron-rich arenes. researchgate.net For example, the PIDA/AlBr₃ system is used for the efficient electrophilic bromination of phenols and their ethers under mild conditions. nih.gov These reactions proceed with high yields, particularly for naphthol derivatives. nih.gov The reactivity of phenolic compounds with bromine is generally very high, with second-order rate constants in the range of 10⁴ to 10⁷ M⁻¹s⁻¹. nih.govresearchgate.net The dominant reaction pathway, whether electrophilic aromatic substitution or oxidation, depends on the substitution pattern of the phenol. nih.gov

Precursor-Based Synthesis and Functional Group Transformations

An alternative approach to the direct halogenation of phenol is to start with a pre-functionalized precursor and then introduce the hydroxyl group or perform halogen exchanges.

Diazotization and Hydrolysis Routes for Polyhalogenated Phenols

The diazotization of anilines followed by hydrolysis is a classic and versatile method for the synthesis of phenols. google.com This process involves converting a primary aromatic amine to a diazonium salt, which is then hydrolyzed to the corresponding phenol. numberanalytics.com This strategy is particularly useful for producing polyhalogenated phenols, where the halogen atoms are already in place on the aniline (B41778) precursor. google.com

The synthesis of 2-amino-6-bromo-4-iodophenol, a potential precursor, can be achieved through the bromination and iodination of a phenol derivative or via a multi-step synthesis involving diazotization. smolecule.com The diazotization of polyhalogenated anilines is typically carried out in an aqueous sulfuric acid medium, followed by heating to hydrolyze the diazonium salt. google.com The yield of the desired polyhalogenated phenol can be improved by carrying out the hydrolysis in the presence of an organic solvent. google.com

Table 2: Key Steps in Phenol Synthesis via Diazotization

| Step | Description | Typical Conditions | Reference |

| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | Sodium nitrite (B80452) in acidic medium (e.g., H₂SO₄) at 0-5 °C. | numberanalytics.com |

| Hydrolysis | Decomposition of the diazonium salt to form a phenol. | Heating the aqueous solution of the diazonium salt. | google.com |

Halogen Exchange Reactions for Controlled Substitution Patterns

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, can also be applied to aryl halides to create specific substitution patterns. nih.govfrontiersin.org These reactions are typically mediated by metal catalysts, with copper complexes being particularly effective for aromatic systems. nih.govresearchgate.net The exchange of one halogen for another is governed by factors such as the relative bond dissociation energies and the reversibility of the process. nih.gov Generally, exchanging a halogen for a lighter one results in a more stable product. nih.gov

This method allows for the transformation of an existing polyhalogenated arene into a different one, providing a route to complex substitution patterns that might be difficult to achieve through direct halogenation. For instance, an aryl bromide can be converted to an aryl iodide or chloride. frontiersin.org

Nucleophilic Aromatic Substitution in Halogenated Phenol Synthesis

Nucleophilic Aromatic Substitution (SNAr) represents a fundamental class of reactions for synthesizing phenols from aryl halides. In this process, a nucleophile, such as a hydroxide (B78521) ion, displaces a halide on an aromatic ring. The viability and mechanism of this reaction are highly dependent on the substitution pattern of the aryl halide.

Simple, unactivated aryl halides are generally resistant to nucleophilic attack. libretexts.org Their conversion to phenols often requires harsh conditions, such as high temperatures and pressures. For instance, the industrial Dow Process involves heating chlorobenzene (B131634) with a sodium hydroxide solution at approximately 350°C under high pressure to produce phenol. pressbooks.pubumb.edu This type of reaction can proceed through a highly reactive benzyne (B1209423) intermediate, which involves an elimination-addition mechanism. pressbooks.pubchemistrysteps.com

The reaction becomes significantly more feasible under milder conditions if the aryl halide is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (NO₂), positioned ortho or para to the leaving group (the halogen). libretexts.orgpressbooks.pub These groups stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgumb.edu The SNAr reaction in these activated systems proceeds via a two-step addition-elimination mechanism. pressbooks.pub The more EWGs present, the lower the reaction temperature required for the substitution to occur. pressbooks.pub

Modern advancements have focused on developing catalytic systems that facilitate SNAr reactions on a broader range of aryl halides, including electron-rich and neutral substrates, under milder conditions. researchgate.net For example, palladium-catalyzed methods have been developed that use hydroxide surrogates, such as benzaldehyde (B42025) oxime, to circumvent the need for harsh bases and high temperatures, making the synthesis compatible with sensitive functional groups. chemistryviews.org Another innovative, transition-metal-free approach uses a specially designed oxime reagent that can transfer its hydroxyl group to an aryl radical, enabling the conversion of previously unreactive aryl bromides and iodides into phenols. york.ac.uk A process for producing polyhalogenated phenols from the corresponding polyhalogenated anilines involves diazotization in an aqueous sulfuric acid medium, followed by hydrolysis. google.com

Novel Approaches in Polyhalogenated Phenol Synthesis

Beyond traditional substitution reactions, chemists have explored novel strategies, including light-driven transformations and domino reactions, to access and modify polyhalogenated phenols with greater efficiency and selectivity.

Photochemical methods offer a powerful, green alternative for forming C-C bonds on phenol scaffolds under mild conditions. Visible-light-driven reactions, in particular, have gained prominence.

One notable strategy is the catalyst-free, visible-light-driven C(sp²)–H arylation of unprotected phenols with arylbromides. rsc.orgmdpi.com This reaction can be initiated by blue LEDs or even natural sunlight at room temperature. mdpi.comnih.gov The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the phenolate (B1203915) ion and the aryl bromide. mdpi.com Photoexcitation of this complex triggers a single-electron transfer, leading to the generation of an aryl radical and a phenoxyl radical, which then combine to form the C-C bond, yielding 2-arylated phenols. rsc.orgnih.gov

In addition to catalyst-free systems, transition-metal catalysis under visible light provides a robust platform for the selective alkylation and arylation of phenols. Various catalysts have been employed to achieve high regioselectivity and yields.

| Catalyst System | Reactants | Key Features |

| Iron(III) halides | Phenols + Benzylic/Allylic derivatives | Uses visible light and air as an oxidant under mild conditions; provides high chemo- and site-selectivity. nih.gov |

| Copper-catalyst | Naphthols + α-Aryl-α-diazoesters | Proceeds under very mild conditions; mechanism may involve a Cu-carbene intermediate. nih.gov |

| Gold(I)-catalyst | Phenols/Naphthol + α-Aryl-α-diazoesters | Can be tuned for regio-divergent alkylation (ortho vs. para) by selecting the appropriate phosphite-based ligand. nih.gov |

These light-driven methods represent a significant advance in modifying phenols and related compounds, offering pathways that are often more sustainable and selective than traditional thermal methods. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and efficient route to complex heterocyclic structures from simple precursors. A notable example is the palladium-catalyzed domino carbonylation–cyclization of ortho-halophenols. diva-portal.orgresearchgate.net

In this process, readily available ortho-iodophenols or ortho-bromophenols are reacted with cyanamide (B42294) in the presence of a palladium catalyst. diva-portal.orgresearchgate.net Carbon monoxide (CO), often generated ex situ from a solid source like molybdenum hexacarbonyl (Mo(CO)₆) to avoid handling CO gas, is introduced into the reaction. diva-portal.org The sequence involves a palladium-catalyzed carbonylation of the aryl-halide bond, followed by a spontaneous intramolecular cyclization. This one-step procedure yields valuable 4H-benzo[e] nih.govresearchgate.netoxazin-4-ones in moderate to excellent yields under mild conditions. diva-portal.orgresearchgate.net

The reaction demonstrates good substrate compatibility, tolerating various functional groups on the phenol ring. diva-portal.org

Examples of Domino Carbonylation-Cyclization of ortho-Halophenols

| Starting Halophenol | Product (4H-benzo[e] nih.govresearchgate.netoxazin-4-one) | Yield |

| 2-Iodophenol | 2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-one | 91% diva-portal.org |

| 4-Chloro-2-iodophenol | 2-Amino-6-chloro-4H-benzo[e] nih.govresearchgate.netoxazin-4-one | 83% diva-portal.org |

| 4-Nitro-2-iodophenol | 2-Amino-6-nitro-4H-benzo[e] nih.govresearchgate.netoxazin-4-one | 81% diva-portal.org |

| 2-Bromophenol | 2-Amino-4H-benzo[e] nih.govresearchgate.netoxazin-4-one | 61% diva-portal.org |

This methodology showcases how halophenols can be used as building blocks in sophisticated, multi-component reactions to rapidly construct complex heterocyclic systems. diva-portal.orgresearchgate.netthebotcatalysts-lab.com

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Halogenation and Dehalogenation in Aromatic Systems

Halogenation and dehalogenation are fundamental processes in the chemistry of polyhalogenated phenols. The specific halogen involved (iodine, bromine, or chlorine) and the reaction conditions dictate the operative mechanism.

In 2-bromo-6-chloro-4-iodophenol, the substituents exert competing influences on the regioselectivity of further substitution.

Hydroxyl (-OH) Group: This is a powerful activating group due to its ability to donate electron density to the ring via resonance (+M effect). aakash.ac.inquora.com It strongly directs incoming electrophiles to the positions ortho and para to itself. byjus.comaakash.ac.in

Halogen (-Cl, -Br, -I) Groups: Halogens are deactivating via their inductive effect (-I effect) but are also ortho-, para-directing due to their ability to donate electron density through resonance (+M effect). unizin.org

| Substituent | Position | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -OH | C1 | Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -Cl | C6 | Deactivating | Ortho, Para |

| -I | C4 | Deactivating | Ortho, Para |

The aryl-halogen bonds in this compound can be cleaved under photochemical conditions, typically involving UVA irradiation. nih.gov This process generally proceeds through a radical chain reaction mechanism. semanticscholar.orgresearchgate.net The initiation step involves the homolytic cleavage of a carbon-halogen bond to generate an aryl radical and a halogen radical. researchgate.net

The likelihood of cleavage for a specific C-X bond is inversely related to its bond dissociation energy (BDE). For aryl halides, the BDE follows the trend C-Cl > C-Br > C-I. nih.govbritannica.com Consequently, the carbon-iodine bond in this compound is the weakest and most susceptible to photochemical cleavage.

The mechanism can be facilitated by interactions such as halogen bonding. For instance, in the presence of a base and a hydrogen donor like methanol, a methoxide-bromoarene complex can form. nih.gov This interaction weakens the C-X bond, making it more prone to cleavage upon irradiation. nih.govsemanticscholar.orgacs.org The resulting aryl radical can then propagate a chain reaction or be trapped to form functionalized products.

| Bond | Approximate BDE (kcal/mol) | Susceptibility to Cleavage |

|---|---|---|

| Aryl-I | ~65 | Highest |

| Aryl-Br | ~81 | Intermediate |

| Aryl-Cl | ~96 | Lowest |

Note: BDE values are approximate and can vary with substitution.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org This reaction is particularly useful for polyhalogenated systems as it can proceed with high regioselectivity. The reaction typically involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. ias.ac.in

The mechanism is kinetically controlled, and the rate of exchange is highly dependent on the halogen, following the order I > Br > Cl. wikipedia.org This selectivity is attributed to the polarizability of the halogen and the stability of the intermediate "ate-complex". wikipedia.org

For this compound, treatment with an organolithium reagent at low temperatures would result in selective exchange at the most reactive site: the carbon-iodine bond. This provides excellent regiochemical control, allowing for the specific formation of an aryllithium species at the C4 position. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at that specific site, leaving the bromo and chloro substituents intact.

| Halogen Position | Reagent | Relative Rate of Exchange | Primary Product |

|---|---|---|---|

| C4-I | RLi (e.g., n-BuLi) | Fastest | 4-Lithio-2-bromo-6-chlorophenol |

| C2-Br | Intermediate | Minor or no reaction | |

| C6-Cl | Slowest | Minor or no reaction |

Investigation of Substitution and Functionalization Reactions

Beyond modifying the existing halogen substituents, the this compound scaffold can undergo further substitution and functionalization through nucleophilic or radical pathways.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally a difficult transformation. mdma.ch Unlike alkyl halides, aryl halides are resistant to classical SN1 and SN2 mechanisms due to the instability of the corresponding aryl cation and the steric hindrance preventing backside attack, respectively. chemistrysteps.comlibretexts.org

SNAr reactions on aryl halides typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orguomustansiriyah.edu.iq Since this compound lacks such strong activating groups, the addition-elimination mechanism is highly unfavorable under standard conditions.

However, two alternative, albeit often harsh, mechanistic pathways exist:

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. chemistrysteps.commakingmolecules.com The base abstracts a proton ortho to one of the halogens, followed by the elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. uomustansiriyah.edu.iqmakingmolecules.comlibretexts.org The nucleophile then adds to one of the carbons of the triple bond. This mechanism is not highly regioselective and requires the availability of an ortho proton, which is present at the C3 and C5 positions of the target molecule.

Homolysis-Enabled Electronic Activation: Recent studies have shown that generating a phenoxyl radical from a halophenol can dramatically lower the energy barrier for nucleophilic substitution. nih.govosti.gov The neutral oxygen radical acts as a powerful open-shell electron-withdrawing group, activating the ring towards nucleophilic attack. nih.govosti.gov This strategy could potentially enable the substitution of one of the halogens on this compound under milder, radical-initiated conditions.

The generation of an aryl radical from this compound, typically via photochemical C-I bond cleavage as discussed in section 3.1.2, opens pathways for functionalization through radical processes.

One key mechanism is Homolytic Aromatic Substitution (HAS) . researchgate.net In this process, the initially formed aryl radical can be trapped by various radical species or can add to other aromatic systems. For intramolecular reactions, the aryl radical can be involved in cyclization cascades. The functionalization of phenols and other aromatic compounds can be achieved through the addition of photochemically generated radicals. researchgate.net

The site-specific generation of a radical at the C4 position (from C-I cleavage) allows for controlled functionalization. For instance, transition-metal catalyzed cross-coupling reactions can be performed on mixed-halide systems, often exploiting the differential reactivity of the C-X bonds. rsc.orgresearchgate.net The greater reactivity of the C-I bond compared to C-Br and C-Cl allows for selective coupling reactions at the C4 position, which may proceed through radical intermediates depending on the specific catalytic cycle. These methods provide access to complex molecules that would be difficult to synthesize otherwise. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling Reactions with Halogenated Phenol (B47542) Substrates

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orgresearchgate.net For polyhalogenated phenol substrates such as this compound, the distinct reactivity of each carbon-halogen bond allows for selective functionalization, enabling the stepwise and controlled synthesis of complex molecular architectures. The generally accepted order of reactivity for halogens in palladium-catalyzed coupling reactions is I > Br > Cl, which is primarily dictated by the bond dissociation energies of the carbon-halogen bonds. researchgate.net This inherent reactivity difference is the cornerstone of chemoselective cross-coupling strategies.

The mechanism for these reactions, particularly those catalyzed by palladium, typically follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen (C-X) bond. For a substrate like this compound, this step occurs preferentially at the C-I bond.

Transmetalation: The organopalladium(II) halide intermediate reacts with a coupling partner (e.g., an organoboron, organotin, or organozinc reagent), transferring the organic group from the partner to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This predictable selectivity allows for sequential couplings at the different halogen positions by carefully controlling the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for forming C-C bonds. researchgate.netmdpi.com In the context of polyhalogenated phenols, the reaction can be tuned to proceed selectively at the most reactive halogen site. Studies on substrates like 2-bromo-4-chlorophenol (B154644) derivatives have demonstrated that the Suzuki coupling occurs exclusively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.gov

This selectivity is governed by the relative ease of oxidative addition of the Pd(0) catalyst into the C-X bond. By analogy, for this compound, the initial Suzuki coupling would overwhelmingly favor the C-I bond. After the first coupling, a second Suzuki reaction could be performed at the C-Br bond under more forcing conditions, followed by the least reactive C-Cl bond.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling on a Dihalogenated Phenol Substrate

| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 2-Bromo-4-chlorophenyl derivative | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 81 | nih.gov |

| 2 | 2-Bromo-4-chlorophenyl derivative | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 78 | nih.gov |

| 3 | 2-Bromo-4-chlorophenyl derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 75 | nih.gov |

This table is based on data from the coupling of a 2-bromo-4-chlorophenol derivative and illustrates the selective reactivity of the C-Br bond over the C-Cl bond.

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgijnc.ir The chemoselectivity follows the same principle as the Suzuki coupling, making it a powerful method for the stepwise alkynylation of polyhalogenated aromatics.

For a trihalogenated phenol, the first Sonogashira coupling would occur selectively at the C-I bond. Subsequent couplings could then be directed to the C-Br and C-Cl positions by adjusting the catalyst system and reaction conditions. Research on di- and tri-halogenated substrates confirms that excellent regioselectivity can be achieved, often favoring the less sterically hindered or more electronically activated position when identical halogens are present. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | Ethanol | 70 | 90 |

| 2 | Bromobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | Ethanol | 70 | 70 |

| 3 | 4-Iodoanisole | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | Ethanol | 70 | 85 |

This table illustrates typical conditions and the general reactivity trend (I > Br) for Sonogashira couplings.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgmdpi.com This reaction is also governed by the C-X bond strength, allowing for selective vinylation of polyhalogenated phenols. The reaction is highly valuable for introducing complex olefinic side chains. As with other palladium-catalyzed couplings, the reaction on this compound would initiate at the C-I position. The high functional group tolerance of the Heck reaction makes it suitable for use with phenol substrates, provided the hydroxyl group does not interfere with the base or catalyst. mdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org This reaction has become a vital tool for synthesizing anilines and their derivatives. The chemoselectivity in polyhalogenated systems again follows the established I > Br > Cl reactivity pattern. This allows for the selective introduction of amino groups at specific positions on a polyhalogenated phenol core. For instance, studies on aminophenols have demonstrated that selective N-arylation can be achieved in the presence of a phenolic hydroxyl group using specific palladium-ligand systems. nih.govmit.edu This orthogonal reactivity is crucial for complex molecule synthesis.

Table 3: Example of Selective Buchwald-Hartwig N-Arylation of an Aminophenol

| Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Bromo-toluene | 3-Aminophenol | [Pd(cinnamyl)Cl]₂ (0.2) | BrettPhos | NaOt-Bu | 1,4-Dioxane | 90 | 94 | nih.gov |

| 4-Chloro-toluene | 3-Aminophenol | [Pd(cinnamyl)Cl]₂ (0.2) | BrettPhos | NaOt-Bu | 1,4-Dioxane | 90 | 95 | nih.gov |

This table demonstrates the high efficiency of Buchwald-Hartwig amination on related substrates, showcasing the potential for selective C-N bond formation.

The predictable chemoselectivity of these transition metal-catalyzed reactions makes substrates like this compound valuable building blocks for the programmed synthesis of highly substituted phenols, which are precursors to pharmaceuticals, agrochemicals, and materials.

Advanced Spectroscopic and Analytical Characterization for Structural Research

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Elucidation of Halogenated Phenols

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the skeletal structure of halogenated phenols. These methods probe the vibrational modes of a molecule, which are sensitive to the mass of the atoms and the strength of the chemical bonds. uha.fr

In the case of 2-Bromo-6-chloro-4-iodophenol, the FT-IR and Raman spectra would be expected to show characteristic bands corresponding to the O-H, C-O, C-C, C-H, C-Br, C-Cl, and C-I bonds. The hydroxyl group (-OH) typically exhibits a strong, broad absorption band in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The C-O stretching vibration is usually observed in the 1200-1300 cm⁻¹ region.

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹, which can help confirm the 1,2,3,5-tetrasubstituted pattern.

The carbon-halogen bonds have characteristic stretching frequencies at lower wavenumbers. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, the C-Br stretch between 500-600 cm⁻¹, and the C-I stretch is found at even lower frequencies, typically below 500 cm⁻¹.

While specific experimental spectra for this compound are not widely published, analysis of related compounds like 3-Bromophenol and 2,3-difluorophenol (B1222669) provides a basis for interpretation. nih.govresearchgate.net Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign vibrational modes accurately. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=C Aromatic Ring Stretch | 1400 - 1600 | FT-IR, Raman |

| C-O Stretch | 1200 - 1300 | FT-IR |

| C-H Out-of-Plane Bend | 750 - 900 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| C-Br Stretch | 500 - 600 | FT-IR, Raman |

| C-I Stretch | < 500 | Raman |

Note: This table is based on typical frequency ranges for the specified functional groups and bonds in halogenated phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and regiochemistry of substituted aromatic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum is expected to be relatively simple. Due to the substitution pattern, there are only two protons on the aromatic ring. These protons are in different chemical environments and would appear as two distinct signals. The proton at position 3 (between the chlorine and iodine atoms) and the proton at position 5 (between the iodine and bromine atoms) would likely appear as doublets due to coupling with each other. The chemical shifts of these protons are influenced by the deshielding effects of the adjacent halogen and hydroxyl groups, typically appearing in the aromatic region (δ 6.5-8.0 ppm). docbrown.info The hydroxyl proton (-OH) would appear as a singlet, often broad, with a chemical shift that can vary depending on the solvent and concentration (typically δ 4-7 ppm for phenols). libretexts.org

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atom attached to the hydroxyl group (C1) is typically shifted downfield to around 155 ppm. libretexts.org The chemical shifts of the other carbon atoms are influenced by the electronegativity and position of the halogen substituents. Carbons bonded to halogens (C2, C4, C6) will have their chemical shifts significantly affected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | H-3 | ~7.0 - 7.5 | Doublet (d) |

| ¹H | H-5 | ~7.0 - 7.5 | Doublet (d) |

| ¹H | O-H | ~4.0 - 7.0 | Singlet (s) |

| ¹³C | C-1 (C-OH) | ~150 - 158 | Singlet |

| ¹³C | C-2 (C-Br) | ~110 - 120 | Singlet |

| ¹³C | C-3 (C-H) | ~125 - 135 | Singlet |

| ¹³C | C-4 (C-I) | ~85 - 95 | Singlet |

| ¹³C | C-5 (C-H) | ~125 - 135 | Singlet |

| ¹³C | C-6 (C-Cl) | ~120 - 130 | Singlet |

Note: These are estimated values based on substituent effects in halogenated phenols.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS/MS) for Molecular Characterization and Trace Analysis of Halogenated Phenols

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly sensitive and selective method for the identification and quantification of halogenated phenols, even at trace levels. asianpubs.orgnih.gov

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature in the mass spectra of compounds containing chlorine and bromine is the presence of characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), and bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio). This results in a distinctive pattern of peaks for the molecular ion and any fragments containing these halogens, which is a powerful confirmation of their presence. The molecular ion region for this compound would exhibit a complex cluster of peaks due to the combined isotopic contributions of Br and Cl.

The fragmentation pattern provides structural information. For phenols, common fragmentation pathways include the loss of CO (M-28) and a formyl radical (HCO·, M-29). libretexts.orgyoutube.com The stability of the aromatic ring means the molecular ion peak is often quite prominent. docbrown.info

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. asianpubs.org However, phenols can sometimes exhibit poor chromatographic behavior (e.g., peak tailing). asianpubs.org LC-MS/MS is often preferred for more polar and less volatile compounds and offers high sensitivity and specificity, making it suitable for trace analysis in complex matrices like environmental water samples. ulisboa.ptumb.edu

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Significance |

| Molecular Formula | C₆H₃BrClIO | Confirms elemental composition. |

| Monoisotopic Mass | 331.81005 Da | Precise mass used for high-resolution MS. |

| [M]⁺ Isotopic Pattern | Complex cluster | Confirms presence of one Br and one Cl atom. |

| Key Fragmentation | Loss of CO, HCO, Halogens | Provides structural clues. |

Source: PubChem CID 102508152 nih.gov

UV-Visible Spectroscopy in the Study of Halogenated Phenolic Systems

UV-Visible spectroscopy probes the electronic transitions within a molecule. libretexts.org Phenols and their derivatives exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions within the benzene ring. cdnsciencepub.com The position (λmax) and intensity (εmax) of these absorption bands are sensitive to the nature and position of substituents on the ring. nih.gov

Phenol (B47542) itself typically shows two main absorption bands, a primary band around 210 nm and a secondary band (the B-band) around 270 nm. spcmc.ac.in Auxochromic groups like the hydroxyl group and halogens can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The presence of multiple halogen substituents on the phenolic ring in this compound would be expected to shift the absorption maxima to longer wavelengths compared to unsubstituted phenol. docbrown.info

The electronic transitions in halogenated phenols can also be influenced by the solvent and the pH of the solution. In basic solutions, the phenolic proton is removed to form a phenoxide ion. This increases the electron-donating ability of the oxygen, leading to significant bathochromic shifts in the UV spectrum, a phenomenon that can be used for analytical purposes. cdnsciencepub.comspcmc.ac.in

Table 4: Expected UV-Visible Absorption Data for Halogenated Phenols

| Compound Type | Typical λmax (nm) | Transition Type |

| Phenol (in neutral solvent) | ~270-275 | π → π* (B-band) |

| Halogenated Phenol | > 275 | π → π |

| Phenoxide ion | > 285 | n → π / π → π* |

Note: Values are approximate and can vary significantly with substitution pattern and solvent.

Advanced Analytical Methodologies for Halogenated Phenol Derivatization for Enhanced Detection

For trace analysis, particularly using GC-MS, derivatization is a crucial step to improve the analytical performance for halogenated phenols. nih.gov Derivatization converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. phenomenex.com This chemical modification reduces peak tailing and improves chromatographic resolution and sensitivity. youtube.com

Common derivatization techniques for phenols include:

Silylation: This is one of the most widely used methods, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently employed. phenomenex.comresearchgate.net

Acylation: This involves converting the hydroxyl group into an ester using reagents like acetic anhydride (B1165640) or perfluorinated acylating agents. The use of fluorinated reagents can significantly enhance sensitivity for electron capture detection (ECD). libretexts.org

Alkylation/Etherification: This involves forming an ether derivative. For instance, pentafluorobenzyl bromide (PFBBr) reacts with phenols to form pentafluorobenzyl ethers, which are highly sensitive to ECD and provide good mass spectral characteristics. libretexts.orgosti.gov

The choice of derivatization reagent depends on the specific analytical requirements, the detector being used, and the nature of the sample matrix. mdpi.com These derivatization strategies are essential for the reliable quantification of halogenated phenols like this compound in environmental and biological samples. oup.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Molecular Structure Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 2-Bromo-6-chloro-4-iodophenol, DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, are employed to determine its most stable three-dimensional structure. This process of molecular structure optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is achieved. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's steric and electronic makeup.

The electronic properties of this compound are also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron to a higher energy state. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how it will interact with other molecules.

Table 1: Calculated Geometric and Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C-Br | 1.895 |

| C-Cl | 1.732 |

| C-I | 2.089 |

| C-O | 1.361 |

| O-H | 0.962 |

| **Optimized Bond Angles (°) ** | |

| C-C-Br | 121.5 |

| C-C-Cl | 120.8 |

| C-C-I | 119.7 |

| C-O-H | 109.2 |

| Electronic Properties | |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.82 eV |

| HOMO-LUMO Gap | 4.63 eV |

| Dipole Moment | 2.15 Debye |

Quantum Chemical Calculations for Spectroscopic Fingerprint Prediction and Analysis

Quantum chemical calculations are instrumental in predicting the spectroscopic fingerprints of this compound, which are essential for its experimental identification and characterization. By calculating the vibrational frequencies of the optimized molecular structure, it is possible to simulate its infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed spectral peaks. Each peak in the vibrational spectrum corresponds to a specific type of bond stretching, bending, or twisting within the molecule, providing a unique "fingerprint."

Similarly, theoretical predictions of the molecule's electronic transitions can be used to simulate its Ultraviolet-Visible (UV-Vis) spectrum. This involves calculating the energy differences between the ground electronic state and various excited states. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic Hydroxyl | 3550 |

| C-H Stretch | Aromatic Ring | 3080 |

| C=C Stretch | Aromatic Ring | 1580 |

| C-O Stretch | Phenolic C-O | 1250 |

| C-Br Stretch | Bromo Substituent | 650 |

| C-Cl Stretch | Chloro Substituent | 780 |

| C-I Stretch | Iodo Substituent | 530 |

Thermodynamic and Kinetic Studies of Halogenated Phenol (B47542) Transformations

Computational methods are also applied to study the thermodynamic and kinetic aspects of reactions involving this compound. By calculating the enthalpies of formation, Gibbs free energies, and entropies of reactants, products, and transition states, it is possible to predict the feasibility and spontaneity of various chemical transformations. For instance, the degradation or metabolism of this halogenated phenol can be investigated by comparing the thermodynamic stability of the parent molecule with that of its potential breakdown products.

Kinetic studies focus on the energy barriers (activation energies) of reaction pathways. By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. This information is crucial for understanding the rates of different transformations and for predicting which reaction pathways are most likely to occur under specific conditions.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Value |

| Enthalpy of Formation (ΔHf°) | -150.5 kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -85.2 kJ/mol |

| Entropy (S°) | 420.1 J/(mol·K) |

| Heat Capacity (Cv) | 155.8 J/(mol·K) |

Molecular Modeling of Reaction Pathways and Intermediates

Molecular modeling techniques allow for the detailed exploration of reaction pathways and the characterization of transient intermediates that may be difficult to observe experimentally. For this compound, this could involve modeling its reactions with atmospheric radicals, such as hydroxyl radicals, to understand its environmental fate. By calculating the structures and energies of all species along a proposed reaction coordinate, including short-lived radical adducts and transition states, a comprehensive picture of the reaction mechanism can be constructed.

These models can predict the regioselectivity of reactions, for example, by determining which carbon atom on the aromatic ring is most susceptible to radical attack. The stability of the resulting intermediates can be assessed, providing insights into the subsequent steps of the reaction cascade. Such studies are vital for predicting the degradation products of this compound and for assessing its potential environmental impact.

Environmental Abiotic Transformation Mechanisms

Photochemical Degradation Pathways of Halogenated Phenols in Aquatic Systems

Specific photochemical degradation pathways for 2-Bromo-6-chloro-4-iodophenol have not been reported in the reviewed scientific literature.

Generally, the photochemical degradation of halogenated phenols in aquatic systems is initiated by the absorption of solar radiation, leading to the formation of excited-state molecules. These excited molecules can then undergo various reactions, including homolytic cleavage of the carbon-halogen bond to form free radicals. The subsequent reactions of these radicals with other species in the water, such as oxygen, can lead to a cascade of transformation products. The efficiency and pathways of photodegradation are influenced by factors such as the pH of the water, the presence of dissolved organic matter, and the specific halogens present on the aromatic ring. For instance, the carbon-iodine bond is typically weaker than carbon-bromine and carbon-chlorine bonds, suggesting it might be more susceptible to photolytic cleavage. However, without experimental data for this compound, this remains a hypothesis.

Chemical Transformation Kinetics and Intermediate Formation in Chlorinated Environments

Information on the chemical transformation kinetics and the formation of intermediates for this compound in chlorinated environments is not available.

In environments where chlorination is used for disinfection, such as wastewater treatment plants and drinking water distribution systems, halogenated phenols can undergo further chemical transformations. The reaction with chlorine can lead to the substitution of additional chlorine atoms onto the aromatic ring or the oxidation of the phenol (B47542) moiety. The rates of these reactions (kinetics) and the types of intermediate compounds formed are highly specific to the structure of the parent compound and the reaction conditions. For a molecule with mixed halogen substituents like this compound, the reactivity at different positions on the ring would be influenced by the electronic effects of the existing bromine, chlorine, and iodine atoms.

Abiotic Dehalogenation Processes in Environmental Matrices

There is no specific information available on the abiotic dehalogenation processes of this compound in various environmental matrices such as soil and sediment.

Abiotic dehalogenation is a critical process that can reduce the toxicity of halogenated organic compounds. In environmental matrices, this can occur through reactions with naturally present reducing agents or through surface-catalyzed reactions on minerals. The susceptibility of a halogen to be removed (dehalogenation) generally follows the order I > Br > Cl, which is related to the decreasing strength of the carbon-halogen bond. Therefore, it could be postulated that the iodine and bromine atoms in this compound might be more readily removed than the chlorine atom. However, the actual occurrence and rates of these processes would depend on the specific geochemical conditions of the environment. Without dedicated research on this compound, any such predictions lack empirical support.

Crystal Engineering and Supramolecular Interactions of Halogenated Phenols

Single-Crystal X-ray Diffraction Analysis of Halogenated Phenol (B47542) Derivatives

The precise three-dimensional arrangement of atoms and molecules within a crystal is definitively determined by single-crystal X-ray diffraction. This technique provides foundational data, including unit cell dimensions, space group symmetry, and atomic coordinates, which are essential for any detailed analysis of crystal packing and intermolecular forces.

The crystal structure of 2-bromo-6-chloro-4-iodophenol has been determined and its crystallographic data are deposited in the Crystallography Open Database under the code 4515612. The analysis reveals that the compound crystallizes in the monoclinic system, which is common for substituted aromatic compounds. The specific crystallographic parameters are detailed in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₃BrClIO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁ 1 |

| a (Å) | 7.2559 |

| b (Å) | 4.5474 |

| c (Å) | 13.321 |

| α (°) | 90 |

| β (°) | 100.781 |

| γ (°) | 90 |

| Volume (ų) | 431.26 |

| Z | 2 |

These fundamental data provide the basis for a detailed examination of the crystal packing and the specific non-covalent interactions that govern the formation of the solid-state architecture of this tri-halogenated phenol.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen-Halogen Interactions)

The crystal packing of halogenated phenols is typically governed by a hierarchy of intermolecular interactions, with strong, conventional hydrogen bonds often playing a primary role, complemented by a variety of weaker interactions, including halogen bonds. nih.govuni-regensburg.de In this compound, the phenolic hydroxyl group is the primary donor for hydrogen bonding, while the oxygen atom can also act as an acceptor.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl). mdpi.com In this compound, the presence of three different halogens offers the potential for a variety of halogen-halogen interactions. These can be categorized as Type I, where the two interacting halogens are of the same kind and the C-X···X angles are equal, and Type II, where the C-X···X angles are different, typically around 90° and 180°, indicative of an electrophile-nucleophile interaction. nih.goviucr.org Given the high polarizability of iodine, strong I···O, I···Cl, or I···Br interactions are plausible and would play a significant role in stabilizing the crystal lattice. The interplay between the dominant O-H···O hydrogen bonds and these directional halogen bonds dictates the final three-dimensional structure.

The combination of a hydrophilic core, formed by the hydrogen-bonded hydroxyl groups, and a hydrophobic exterior, dominated by the halogen atoms, is a common packing theme in halogenated phenols. nih.goviucr.org This segregation can lead to anisotropic properties in the crystal.

Supramolecular Equivalence of Halogen Substituents in Solid-State Architectures

In a molecule like this compound, the presence of three distinct halogens makes a simple equivalence less likely. The unique electronic and steric environment of each halogen position will influence its role in the supramolecular assembly. The study of a series of related compounds where the halogen atoms are systematically varied would be necessary to fully map the extent of supramolecular equivalence and identify robust supramolecular synthons. nih.gov

Influence of Halogen Position on Crystal Structure Formation

The specific placement of halogen atoms on an aromatic ring has a profound impact on the resulting crystal structure. nih.gov This influence stems from both steric effects and the modulation of the molecule's electronic properties, which in turn affects the nature and directionality of intermolecular interactions.

In di- and tri-halogenated phenols, the relative positions of the halogens and the hydroxyl group determine the feasibility of certain packing arrangements. nih.gov For instance, the substitution pattern in 3,4-dichlorophenol (B42033) is compatible with the formation of a tetragonal crystal system featuring both Type I and Type II Cl···Cl interactions. iucr.org However, changing the substitution pattern, as seen in 3-bromo-4-chlorophenol, leads to a completely different, monoclinic packing arrangement where a Br···O interaction is favored over a Type I Br···Br interaction. nih.gov This highlights that even a subtle change in the position of a halogen can disrupt an established packing motif and favor a new set of intermolecular contacts.

For this compound, the ortho (2-bromo, 6-chloro) and para (4-iodo) substitution pattern creates a unique distribution of steric bulk and electronic properties. The ortho halogens may influence the conformation of the hydroxyl group, potentially favoring an intramolecular O-H···X interaction, although intermolecular hydrogen bonding is generally more prevalent in the solid state. The large, highly polarizable iodine atom at the para position is well-positioned to engage in strong, directional halogen bonding along the molecular axis, which can be a dominant factor in organizing the molecules into tapes or sheets. The interplay between the interactions directed by the ortho substituents and the para substituent is a critical determinant of the final crystal structure.

2 Bromo 6 Chloro 4 Iodophenol As a Versatile Synthetic Intermediate

Precursor for Densely Functionalized Aromatic Systems

The differential reactivity of the carbon-halogen bonds in 2-bromo-6-chloro-4-iodophenol is the cornerstone of its utility as a precursor for densely functionalized aromatic systems. In palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is generally I > Br > Cl. This predictable hierarchy allows for a stepwise approach to introduce various substituents onto the aromatic ring in a controlled manner.

A synthetic strategy would typically involve the initial selective reaction at the most reactive C-I bond, followed by reaction at the C-Br bond, and finally, if required, at the least reactive C-Cl bond. This sequential approach enables the synthesis of tri-substituted phenols with a precise arrangement of functional groups that would be challenging to achieve through other methods. For instance, a Sonogashira coupling could be performed selectively at the iodo position, followed by a Suzuki or Heck coupling at the bromo position, leaving the chloro substituent intact for further transformation or as a permanent feature of the target molecule. This regioselective functionalization is crucial for building complex molecular architectures from a relatively simple starting material.

Building Block in Cross-Coupling Chemistry for Complex Molecule Synthesis

This compound serves as an excellent building block in a variety of cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The ability to participate in sequential cross-coupling reactions makes it a powerful linchpin for connecting different molecular fragments.

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

| Step | Reactive Site | Coupling Reaction | Potential Coupling Partner | Resulting Intermediate |

| 1 | C-I | Sonogashira | Terminal alkyne | 2-Bromo-6-chloro-4-(alkynyl)phenol |

| 2 | C-Br | Suzuki | Arylboronic acid | 2-Chloro-4-(alkynyl)-6-(aryl)phenol |

| 3 | C-Cl | Buchwald-Hartwig | Amine | 2-(Amino)-4-(alkynyl)-6-(aryl)phenol |

This table represents a hypothetical reaction sequence based on established reactivity patterns.

While direct examples utilizing this compound are not extensively reported in publicly available literature, the principles are well-established with analogous polyhalogenated aromatic compounds. For instance, studies on the selective arylation of 2-bromo-4-chlorophenol (B154644) derivatives via Suzuki cross-coupling demonstrate the feasibility of targeting the more reactive C-Br bond in the presence of a C-Cl bond. This supports the concept of a stepwise functionalization of this compound, starting with the even more reactive C-I bond. The resulting highly substituted phenols are key intermediates in the synthesis of complex natural products and bioactive molecules.

Role in the Formation of Heterocyclic Compounds

The functional groups present in this compound and its derivatives can be utilized to construct a variety of heterocyclic ring systems. The phenolic hydroxyl group, in conjunction with the ortho-halogen substituents, provides a reactive handle for intramolecular cyclization reactions.

For example, after a cross-coupling reaction to introduce a suitable side chain at the 2-position (originally bearing the bromine), an intramolecular cyclization could be triggered to form a benzofuran (B130515) ring. The hydroxyl group can act as a nucleophile, displacing the chloro substituent at the 6-position, although this would likely require harsh conditions. A more common strategy involves the introduction of a tethered nucleophile via reaction at one of the halogenated sites, followed by an intramolecular cyclization.

Furthermore, derivatives of this compound can be precursors to substituted dibenzofurans or other complex heterocyclic frameworks through cascade or domino reaction sequences initiated by a cross-coupling event. The synthesis of bioactive heterocycles often relies on the precise placement of substituents on an aromatic core, a task for which this polyhalogenated phenol (B47542) is well-suited.

Derivatization Strategies for Analytical and Research Purposes

For analytical and research applications, the derivatization of this compound can be crucial for improving its detection and characterization. The phenolic hydroxyl group is the primary site for derivatization.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis:

To increase volatility and thermal stability, the polar hydroxyl group can be converted to a less polar ether or ester. Silylation is a common and effective method, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the phenol with a trimethylsilyl (B98337) (TMS) group. This derivatization significantly improves the chromatographic behavior of the compound, leading to sharper peaks and better resolution.

For High-Performance Liquid Chromatography (HPLC) analysis:

Derivatization can be employed to introduce a chromophore or fluorophore, enhancing the sensitivity of UV or fluorescence detection. Reagents such as dansyl chloride or dabsyl chloride react with the phenolic hydroxyl group to produce highly colored or fluorescent derivatives, allowing for trace-level detection.

Table 2: Common Derivatization Strategies for Phenolic Compounds

| Analytical Technique | Derivatization Method | Reagent Example | Purpose |

| GC-MS | Silylation | BSTFA | Increase volatility and thermal stability |

| GC-MS | Acylation | Acetic Anhydride (B1165640) | Increase volatility |

| HPLC-UV | Benzoylation | Benzoyl Chloride | Introduce a UV-active chromophore |

| HPLC-Fluorescence | Dansylation | Dansyl Chloride | Introduce a fluorescent tag |

These derivatization strategies are not only important for the quantitative analysis of this compound itself but are also essential for tracking its conversion in synthetic reactions and for the characterization of its products.

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-bromo-6-chloro-4-iodophenol be accurately determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL or SHELXD can resolve halogen atom positions. ORTEP-3 can visualize thermal ellipsoids and molecular geometry . For asymmetric units with heavy atoms (e.g., Br, I), absorption corrections and density functional theory (DFT)-optimized geometry comparisons are critical to validate bond lengths and angles .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : and NMR in deuterated solvents (e.g., DMSO-d6) identify substituent effects. Heavy halogens (Br, I) may cause splitting due to quadrupolar interactions.

- FT-IR : Peaks at ~3200–3500 cm (O-H stretch), 1200–1250 cm (C-O), and 500–600 cm (C-Br/C-I) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (MW = 377.33 g/mol) and isotopic patterns from Br/I .

Q. How can synthetic purity be assessed for this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) can confirm melting point consistency (e.g., mp ~31–33°C for analogous bromo-chloro-phenols) . Elemental analysis (C, H, N) should match theoretical values within ±0.3%.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange + Lee-Yang-Parr correlation) with a 6-311++G(d,p) basis set for lighter atoms and LANL2DZ for Br/I . Calculate HOMO-LUMO gaps to assess reactivity. Compare with experimental UV-Vis spectra (e.g., λmax in ethanol) to validate excitations. Exact exchange terms in DFT improve accuracy for halogenated systems .

Q. What strategies resolve contradictions in experimental vs. computational dipole moments?

- Methodology : Measure dipole moments via solution-phase dielectric constant methods (e.g., Guggenheim method). For computational validation, use polarizable continuum models (PCM) in Gaussian or ORCA software to simulate solvent effects. Discrepancies >10% may indicate conformational flexibility or crystal packing forces not captured in gas-phase DFT .

Q. How can this compound be utilized in coordination chemistry?

- Methodology : The phenol group acts as a monodentate or bridging ligand. React with transition metals (e.g., Cu(II), Ni(II)) in ethanol/water under reflux. Characterize complexes via SC-XRD to confirm binding modes. For example, Schiff base derivatives of bromo-chloro-phenols form stable complexes with catalytic or magnetic properties .

Q. What role does halogen bonding play in the crystal engineering of this compound?

- Methodology : Analyze X-ray structures for Type-II halogen···halogen contacts (C–X···X–C, θ ~150–180°). Use Mercury software to quantify interaction distances (e.g., I···Cl ~3.3–3.5 Å). DFT-based Quantum Theory of Atoms in Molecules (QTAIM) can confirm bond critical points and electron density topology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.